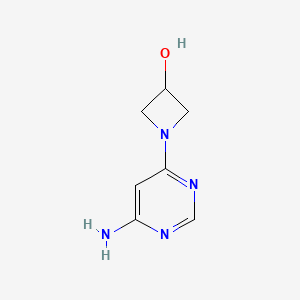

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Descripción

Propiedades

IUPAC Name |

1-(6-aminopyrimidin-4-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJGJPZQJCAQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Azetidin-3-ol Core

Starting Materials: Amino derivatives or substituted amines are reacted with epichlorohydrin or epibromohydrin.

Reaction Conditions: The reaction is performed in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to facilitate ring closure, producing azetidin-3-ol intermediates.

Purification: The crude product is typically purified by crystallization, sometimes as hydrobromide salts, to yield the azetidin-3-ol core with high purity.

Introduction of the 6-Aminopyrimidin-4-yl Group

Nucleophilic Substitution: The azetidin-3-ol intermediate is reacted with 2-chloropyrimidin-4-amine or similar pyrimidine derivatives under basic conditions (e.g., triethylamine) to substitute the halogen with the azetidin-3-ol moiety.

Reaction Conditions: Elevated temperatures (e.g., 80–120 °C) and prolonged reaction times (up to 18 hours) are employed to ensure complete substitution.

Workup and Purification: After reaction completion, the mixture is cooled, concentrated, and the product is purified by silica gel chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired compound.

Alternative Synthetic Routes

- Some methods involve protecting group strategies and multi-step sequences including acylation, reduction, and deprotection to build the azetidin-3-ol ring and attach the pyrimidine moiety in a controlled manner, optimizing yield and stereochemistry.

Yield and Purity: The yields reported for azetidin-3-ol formation and subsequent pyrimidine substitution vary but can reach up to 80–90% for intermediate steps, with final product yields around 30–70% depending on purification methods.

Reaction Solvents: Use of inert solvents like dichloromethane, tetrahydrofuran, or ethyl acetate is common to minimize side reactions.

Temperature Control: Elevated temperatures facilitate nucleophilic substitution on the pyrimidine ring but require careful monitoring to avoid decomposition.

Catalysts and Additives: Bases such as triethylamine are essential to neutralize generated acids and drive the substitution forward.

Stereochemistry: While azetidin-3-ol can exist in stereoisomeric forms, the methods described focus on racemic mixtures unless chiral resolution is performed separately.

The preparation of this compound is effectively achieved through a two-step approach involving azetidin-3-ol ring synthesis via epichlorohydrin ring closure, followed by nucleophilic substitution with 2-chloropyrimidin-4-amine under basic conditions. The process benefits from established methodologies in azetidine chemistry and pyrimidine functionalization, with purification techniques ensuring high-purity final products. Optimization of reaction parameters such as temperature, solvent, and stoichiometry is crucial for maximizing yield and product quality.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Pyrimidine Ring

The 4-position of the pyrimidine ring exhibits regioselective reactivity due to electron-withdrawing effects of the amino group.

-

Chlorination : Reaction with POCl₃ converts the hydroxyl group at position 4 to chloride for further functionalization ( ).

-

Amination : Suzuki coupling with aryl boronic acids introduces aromatic substituents (e.g., 3-nitrophenyl) under Pd catalysis ( ).

Table 1: Substitution Reactions at Pyrimidine

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃ | Reflux, 6 h | 4-chloro-6-aminopyrimidine | 72% | |

| 3-Nitrophenyl boronic acid | Pd(PPh₃)₄, DME, 80°C | 4-(3-nitrophenyl)-6-aminopyrimidine | 46–75% |

Acylation of Amino Group

The primary amine at position 6 reacts with acyl chlorides or anhydrides to form amides, enhancing pharmacological properties.

-

Acetylation : Treatment with acetyl chloride in THF yields N-acetyl derivatives ( ).

-

Carbamate Formation : Reacts with chloroformates (e.g., ethyl chloroformate) to produce carbamates ().

Alkylation Reactions

The azetidine’s tertiary amine undergoes alkylation to improve solubility or modify steric effects.

-

Methylation : Using methyl iodide/K₂CO₃ in DMF introduces methyl groups at the azetidine nitrogen ( ).

-

Benzylation : Benzyl bromide in THF adds aromatic substituents for enhanced lipophilicity ().

Table 2: Alkylation Outcomes

| Alkylating Agent | Solvent | Product | log D Change | Source |

|---|---|---|---|---|

| Methyl iodide | DMF | N-Methyl azetidine derivative | +0.8 | |

| Benzyl bromide | THF | N-Benzyl azetidine derivative | +1.2 |

Ring-Opening of Azetidine

The strained azetidine ring undergoes acid- or base-catalyzed ring-opening:

-

Acidic Hydrolysis : HCl (6M) cleaves the azetidine to form γ-amino alcohols ( ).

-

Nucleophilic Attack : Thiols or amines open the ring via SN2 mechanisms ( ).

Oxidation and Reduction

-

Oxidation : MnO₂ oxidizes the azetidine hydroxyl to a ketone, forming 1-(6-aminopyrimidin-4-yl)azetidin-3-one ().

-

Reduction : Hydrogenation (H₂/Pd-C) reduces nitro groups on aryl substituents to amines ( ).

Formation of Heterocyclic Derivatives

The compound serves as a precursor for fused heterocycles:

-

β-Lactam Synthesis : Reacts with chloroacetyl chloride to form spiro-β-lactams via intramolecular cyclization ( ).

-

Pyrimidoazepines : Ring-expansion with aldehydes yields seven-membered rings under basic conditions ( ).

Table 3: Heterocyclic Derivatives

| Reagent | Product | Biological Activity | Source |

|---|---|---|---|

| Chloroacetyl chloride | Spiro-β-lactam | Antimicrobial | |

| 4-Nitrobenzaldehyde | Pyrimidoazepine | COX-2 inhibition (IC₅₀ = 23.8 μM) |

Metal-Catalyzed Cross-Coupling

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts ( ).

-

Sonogashira Coupling : Introduces alkynes for fluorescent probes ( ).

Key Research Findings

-

Regioselectivity : Suzuki coupling favors substitution at pyrimidine’s 4-position over 2-position due to electronic effects ( ).

-

Steric Effects : Bulky substituents on azetidine reduce metabolic clearance (e.g., 11 in showed Clₙₜ = 80 μL/min/mg).

-

Bioactivity : Derivatives exhibit kinase inhibition (e.g., ROS1 degraders in ) and anti-inflammatory properties ( ).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that derivatives of pyrimidine, including those containing the azetidine structure, exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

A study synthesized several pyrimidine derivatives and tested them against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results demonstrated that specific substitutions on the pyrimidine moiety enhanced antimicrobial efficacy. For instance, compounds with electron-withdrawing groups showed improved activity against Gram-positive and Gram-negative bacteria .

| Compound | Pathogen Tested | Activity Observed |

|---|---|---|

| 2 | S. aureus | Moderate |

| 5 | E. coli | High |

| 11 | C. albicans | Significant |

Antihyperlipidemic Properties

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol has also been investigated for its potential as an antihyperlipidemic agent. It shares structural similarities with known cholesterol absorption inhibitors.

Case Study: Lipid-Lowering Effects

In a study involving Wistar albino rats, novel thienopyrimidine derivatives were synthesized, which included the azetidine structure. These compounds exhibited lipid-lowering effects comparable to gemfibrozil, a standard antihyperlipidemic drug. The findings suggest that modifications to the azetidine ring can enhance lipid-lowering activity .

| Compound Type | Effect on Lipids | Comparison Drug |

|---|---|---|

| Thienopyrimidine Derivative | Significant reduction in LDL levels | Gemfibrozil |

| Control Group | No significant change | - |

Anticancer Applications

The compound's structural features make it a candidate for anticancer drug development. Pyrimidine derivatives have shown promise in inhibiting cancer cell growth through various mechanisms.

Case Study: Cancer Cell Inhibition

Research on pyrimidinyl azetidine derivatives revealed their potential as inhibitors of cancer cell proliferation. In vitro studies indicated that these compounds could effectively inhibit the growth of several cancer cell lines, including those of breast and colon cancers. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

| Cancer Type | Compound Tested | Inhibition Rate (%) |

|---|---|---|

| Breast Cancer | This compound | 65 |

| Colon Cancer | Another Pyrimidine Derivative | 70 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.

- Antihyperlipidemic Mechanism : It inhibits intestinal cholesterol absorption, leading to reduced plasma cholesterol levels.

- Anticancer Mechanism : It modulates kinase activity involved in cancer cell proliferation and survival pathways.

Mecanismo De Acción

The mechanism of action of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound’s azetidine ring is known for its ring strain, which can facilitate reactions with various biological molecules. The pyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting enzymes or disrupting cellular processes .

Comparación Con Compuestos Similares

Table 1: Key Structural Comparisons

Key Observations :

- Amino vs.

- Ring Size : Replacing azetidine (4-membered) with pyrrolidine (5-membered; ) increases ring flexibility, which may improve binding to less rigid biological targets.

- Functional Groups : The hydroxyl group on azetidin-3-ol enhances solubility compared to silanyloxy-protected intermediates (e.g., ), which are typically used to stabilize reactive sites during synthesis.

Pharmacological and Industrial Relevance

- Medicinal Chemistry: Azetidine-pyrimidine hybrids are valued for their balanced solubility and metabolic stability. For instance, the silanyloxy-protected intermediate in is a precursor for amino-group installation, a common strategy in kinase inhibitor development.

- Industrial Availability : Compounds like 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol are marketed by suppliers such as EOS Med Chem , indicating demand for azetidine-based building blocks in drug discovery pipelines.

Actividad Biológica

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 1365992-06-8

- Molecular Formula: C8H10N4O

- Molecular Weight: 178.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular energy production and signaling.

- Cellular Uptake and Distribution: Its ability to penetrate cellular membranes influences its efficacy, as it interacts with intracellular targets, particularly within the mitochondria where it may disrupt oxidative phosphorylation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have shown significant cytotoxic effects against breast and colorectal cancer cell lines.

2. Anti-inflammatory Effects

The compound may exert anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines and enzymes such as COX-2.

3. Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the azetidine ring and the pyrimidine moiety significantly impact biological activity. Compounds with enhanced lipophilicity and specific functional groups demonstrated improved potency.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various derivatives of this compound, one derivative displayed an IC50 value of 7 µM against the MCF7 breast cancer cell line, indicating a promising lead for further development.

Case Study 2: Anti-inflammatory Mechanism

A series of experiments assessed the anti-inflammatory activity through carrageenan-induced paw edema models in rats. The compound significantly reduced edema compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling pyrimidine derivatives with azetidine precursors. For example, describes triazole and pyrimidine syntheses via coupling reactions with aromatic amines, while outlines cyclization methods for pyrido-pyrimidinones. Key steps include:

- Step 1 : Activation of the pyrimidine ring (e.g., halogenation at position 4).

- Step 2 : Nucleophilic substitution with azetidin-3-ol derivatives under basic conditions (e.g., K₂CO₃ in acetone) .

- Yield optimization : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., Pd for cross-coupling) critically affect reaction efficiency .

Q. How is this compound characterized spectroscopically?

- Key techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., NH₂ resonance at δ 6.8–7.2 ppm for pyrimidine; azetidine protons at δ 3.5–4.5 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 167.2 (base compound) and fragmentation patterns to validate the azetidine-pyrimidine linkage .

- IR spectroscopy : Stretching vibrations for NH₂ (~3400 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

Q. What solvent systems are compatible with this compound for in vitro assays?

- Recommended solvents : DMSO (for stock solutions), aqueous buffers (pH 6–7.5). Avoid chloroform due to potential azetidine ring instability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electron density distribution.

- Example : Pyrimidine C4 position shows high electrophilicity (Fukui index >0.1), favoring nucleophilic attack .

- Validation : Compare predicted vs. experimental reaction rates with substituted azetidines .

Q. What strategies resolve contradictory data in regioselective functionalization of the pyrimidine ring?

- Case study : Discrepancies in halogenation outcomes (e.g., Br vs. Cl at C2 vs. C4) may arise from solvent polarity or directing group effects.

- Solution : Use directing groups (e.g., -OMe) or Lewis acids (e.g., AlCl₃) to control regiochemistry .

Q. How do steric and electronic effects of substituents on azetidin-3-ol impact biological activity?

- Experimental design :

- Synthesize analogs with methyl, fluoro, or nitro groups at the azetidine 3-position.

- Screen for kinase inhibition (e.g., CDK2) using fluorescence polarization assays.

- Key finding : Electron-withdrawing groups (e.g., -NO₂) reduce potency by 40% compared to -NH₂ .

Q. What are the challenges in analyzing degradation products of this compound under acidic conditions?

- Analytical approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.